3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid is a complex organic compound that features both fluorenyl and pyridinyl groups. Compounds like this are often used in various fields of chemistry and biology due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenyl and pyridinyl intermediates, followed by their coupling under specific conditions. Common reagents might include protecting groups, coupling agents, and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites or altering the function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid: can be compared with other fluorenyl and pyridinyl derivatives.
Uniqueness: Its unique combination of functional groups might confer specific reactivity or biological activity not seen in other compounds.
List of Similar Compounds
- Fluorenylmethoxycarbonyl (Fmoc) derivatives.
- Pyridinyl carboxylic acids.
- Other amino acid derivatives with similar structural motifs.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxycarbonylpyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-32-24(30)21-11-10-15(13-26-21)22(12-23(28)29)27-25(31)33-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20,22H,12,14H2,1H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMXYRYRRZDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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